molecular formula C11H15NO3 B7774559 2-Ethoxyethyl 4-aminobenzoate

2-Ethoxyethyl 4-aminobenzoate

Cat. No.: B7774559
M. Wt: 209.24 g/mol
InChI Key: KQTJWSNFJYXSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl 4-aminobenzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with 2-ethoxyethanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

2-Ethoxyethyl 4-aminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 4-aminobenzoate is unique due to its specific ester group, which imparts distinct solubility and stability properties. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where these properties are crucial .

Properties

IUPAC Name

2-ethoxyethyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-7-8-15-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTJWSNFJYXSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.